3-Amino-6-methoxypyridin-2(1H)-one
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Overview
Description
3-Amino-6-methoxypyridin-2(1H)-one is an organic compound with the molecular formula C6H8N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-6-methoxypyridin-2(1H)-one can be synthesized through several methods. One common method involves the reaction of 6-chloropyridazin-3-amine with sodium methoxide. The reaction is typically carried out in methanol at elevated temperatures, often in a sealed tube to maintain the reaction conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of larger reactors and more controlled conditions. The reaction mixture is heated to a specific temperature, and the product is purified through recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-methoxypyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyridines .
Scientific Research Applications
3-Amino-6-methoxypyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 3-Amino-6-methoxypyridin-2(1H)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-methoxypyridazine: This compound has a similar structure but differs in the position of the nitrogen atoms in the ring.
3-Amino-6-methoxypyridine-2-carboxylic acid: This compound has an additional carboxylic acid group, which can affect its reactivity and applications.
Uniqueness
3-Amino-6-methoxypyridin-2(1H)-one is unique due to its specific functional groups and their positions on the pyridine ring.
Properties
IUPAC Name |
3-amino-6-methoxy-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-5-3-2-4(7)6(9)8-5/h2-3H,7H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBAXOMBCLPUQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C(=O)N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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